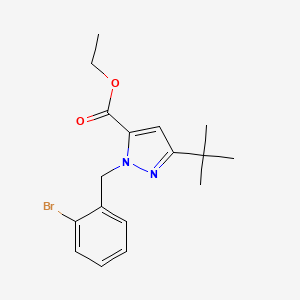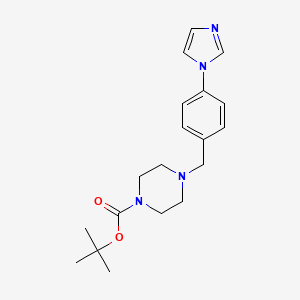
6-(2-Chloro-4-methyl-phenoxy)-nicotinic acid methyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-4-methyl-phenoxy)-nicotinic acid methyl ester, 95% (also known as 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95%) is an organic compound used for a variety of scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. This compound has a molecular weight of 218.6 g/mol and a melting point of 158-161°C.
Wirkmechanismus
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for the regulation of muscle contraction and other processes. By inhibiting AChE, 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% can increase the levels of acetylcholine in the body and thus affect the activity of various muscles and organs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% depend on the concentration of the compound and the duration of exposure. At low concentrations, the compound can increase the levels of acetylcholine in the body, which can lead to increased muscle contraction and improved reflexes. At higher concentrations, the compound can cause an increase in heart rate, respiration rate, and blood pressure. Additionally, it can cause nausea, vomiting, and dizziness.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% in laboratory experiments is its ability to act as an inhibitor of acetylcholinesterase. This makes it a useful tool to study the effects of increased acetylcholine levels on various processes. However, it is important to note that this compound can be toxic in high concentrations and should be used with caution. Additionally, the compound is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
In the future, 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% could be used to develop new drugs that target the enzyme acetylcholinesterase. Additionally, it could be used to study the effects of increased acetylcholine levels on various physiological processes, such as learning and memory. Furthermore, it could be used to study the effects of increased acetylcholine levels on various diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to develop new compounds that can act as acetylcholinesterase inhibitors.
Synthesemethoden
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-4-methyl-phenol with sodium nitrite in aqueous solution to form 2-chloro-4-methyl-nitrobenzene. The second step involves the reaction of 2-chloro-4-methyl-nitrobenzene with methoxyacetic acid in the presence of sodium hydroxide to form 6-methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95%.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% has a variety of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as those used in drug discovery and development. Additionally, it is used to synthesize derivatives of nicotinic acid, which can be used in the study of enzyme inhibition and receptor binding. It is also used in the synthesis of peptides, which can be used to study protein-protein interactions.
Eigenschaften
IUPAC Name |
methyl 6-(2-chloro-4-methylphenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-9-3-5-12(11(15)7-9)19-13-6-4-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPQSICXUMADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)


![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)

![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)


